Eudragit RL

Descripción

Overview of Poly(meth)acrylate Polymers in Pharmaceutical Science

Poly(meth)acrylate polymers are a class of synthetic polymers that have become indispensable in modern pharmaceutical science. liberty.edu These polymers are derived from acrylic acid and methacrylic acid and their esters through a process called free-radical polymerization. researchgate.net The resulting polymers are characterized by their biocompatibility, non-toxicity, and stability, making them suitable for use as excipients in various drug formulations. liberty.edu Their primary role is to control the release of active pharmaceutical ingredients, thereby enhancing the efficacy and patient compliance of medications. evonik.com

The journey of Eudragit polymers began in the 1950s when researchers at Röhm & Haas in Darmstadt, Germany, developed the first of these polymers. ijpsr.comevonik.com The initial grades, Eudragit L and S, were introduced in 1954 and were designed for enteric coatings, offering resistance to acidic environments. bpasjournals.comresearchgate.net This innovation marked a significant advancement in oral drug delivery, as it allowed for the targeted release of drugs in the intestine rather than the stomach. ijpsr.com

Over the decades, the Eudragit portfolio has expanded significantly. In 1968, the introduction of quaternary ammonium groups led to the development of polymers with pH-independent solubility, enabling time-controlled sustained release. evonik.com Subsequent innovations included the creation of solvent-free solid forms (powders and granules) and aqueous dispersions, which offered simpler and more economical coating processes. evonik.com Today, the development of Eudragit polymers continues, with a focus on creating next-generation solutions for oral solid dosage forms. evonik.com

The Eudragit family of polymers is classified based on their chemical composition and functional groups, which in turn dictates their solubility and permeability characteristics. ijpsr.com The nomenclature of Eudragit grades reflects these properties.

The main classifications include:

Anionic Copolymers (Eudragit L, S, FS): These polymers contain carboxylic acid groups and are soluble at higher pH levels, making them suitable for enteric coatings that dissolve in the intestine. csfarmacie.czigmpublication.org Eudragit L is soluble above pH 6, while Eudragit S is soluble above pH 7. phexcom.com

Cationic Copolymers (Eudragit E): These polymers possess dimethylaminoethyl groups and are soluble in acidic conditions up to pH 5. csfarmacie.czphexcom.com They are often used for taste masking and immediate-release applications. csfarmacie.cz

Neutral Copolymers (Eudragit NE, NM): These polymers have neutral ester groups and exhibit pH-independent, low permeability. csfarmacie.cz They are used for sustained-release formulations. bpasjournals.com

Ammonio-Methacrylate Copolymers (Eudragit RL, RS): These are also pH-independent polymers but contain quaternary ammonium groups that influence their permeability. phexcom.com

Interactive Data Table: Eudragit Classification

| Classification | Functional Group | Key Grades | Solubility/Permeability | Primary Application |

|---|---|---|---|---|

| Anionic | Carboxylic Acid | L, S, FS | pH-dependent (soluble at higher pH) | Enteric coating, colonic delivery |

| Cationic | Dimethylaminoethyl | E | pH-dependent (soluble at low pH) | Taste masking, immediate release |

| Neutral | Neutral Ester | NE, NM | pH-independent, low permeability | Sustained release |

| Ammonio-Methacrylate | Quaternary Ammonium | RL, RS | pH-independent, variable permeability | Sustained release |

Historical Context and Evolution of Eudragit Polymers

Specific Characteristics of this compound: A Cationic Polymethacrylate Copolymer

This compound is a cationic copolymer that is insoluble in aqueous media but swells to allow for drug diffusion. It is distinguished by its high permeability, a characteristic that is central to its application in sustained-release formulations.

This compound is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups (trimethylammonioethyl methacrylate chloride). igmpublication.org The presence of these quaternary ammonium groups as salts is the key structural feature that renders the polymer permeable. igmpublication.org These groups are fully dissociated at physiological pH values from 1 to 8. csfarmacie.cz

The primary distinction between this compound and other grades lies in the type and concentration of their functional groups, which directly impacts their permeability and pH-dependent solubility.

This compound vs. Eudragit RS: Both RL and RS are insoluble, pH-independent copolymers containing quaternary ammonium groups. csfarmacie.czphexcom.com However, this compound (Type A) has a higher content of these functional groups (approximately 10%) compared to Eudragit RS (Type B), which has about 5%. phexcom.comijpsonline.com This higher concentration of ammonium groups makes this compound highly permeable to water and dissolved drugs, while Eudragit RS is only slightly permeable. csfarmacie.czphexcom.com This difference allows for the creation of tailored release profiles by blending the two polymers in various ratios. innovareacademics.inevonik.com

This compound vs. Eudragit E: Eudragit E is a cationic polymer that is soluble in gastric fluid up to pH 5. phexcom.com In contrast, this compound is insoluble across the physiological pH range but is permeable. csfarmacie.cz This makes Eudragit E suitable for immediate release in the stomach, while this compound is used for sustained release throughout the gastrointestinal tract. csfarmacie.czphexcom.com

This compound vs. Eudragit L and S: Eudragit L and S are anionic polymers that are insoluble in acidic gastric fluid but dissolve at higher pH levels found in the intestine. phexcom.com Eudragit L dissolves at pH > 6, and Eudragit S dissolves at pH > 7. phexcom.com This pH-dependent solubility contrasts with the pH-independent permeability of this compound.

Interactive Data Table: Comparative Properties of Eudragit Grades

| Eudragit Grade | Chemical Nature | Functional Group | Solubility/Permeability | Key Distinguishing Feature |

|---|---|---|---|---|

| RL | Cationic Copolymer | Quaternary Ammonium (High Content) | pH-independent, high permeability | High permeability due to higher concentration of ammonium groups. csfarmacie.czphexcom.com |

| RS | Cationic Copolymer | Quaternary Ammonium (Low Content) | pH-independent, low permeability | Low permeability due to lower concentration of ammonium groups. csfarmacie.czphexcom.com |

| E | Cationic Copolymer | Dimethylaminoethyl | Soluble up to pH 5 | Soluble in acidic media, used for immediate release in the stomach. phexcom.com |

| L | Anionic Copolymer | Carboxylic Acid | Soluble above pH 6 | Enteric polymer that dissolves in the upper small intestine. phexcom.com |

| S | Anionic Copolymer | Carboxylic Acid | Soluble above pH 7 | Enteric polymer that dissolves in the lower small intestine and colon. phexcom.com |

Propiedades

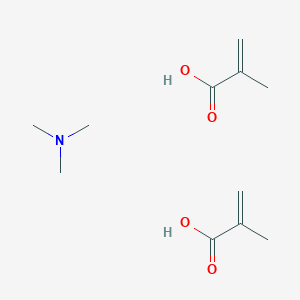

Fórmula molecular |

C11H21NO4 |

|---|---|

Peso molecular |

231.29 g/mol |

Nombre IUPAC |

N,N-dimethylmethanamine;2-methylprop-2-enoic acid |

InChI |

InChI=1S/2C4H6O2.C3H9N/c2*1-3(2)4(5)6;1-4(2)3/h2*1H2,2H3,(H,5,6);1-3H3 |

Clave InChI |

DNKKLDKIFMDAPT-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)O.CC(=C)C(=O)O.CN(C)C |

Sinónimos |

Eudragit retard L Eudragit RL |

Origen del producto |

United States |

Synthesis, Polymerization, and Manufacturing Methodologies of Eudragit Rl-based Systems

Fundamental Polymerization Mechanisms of Methacrylate Copolymers

The synthesis of methacrylate copolymers like Eudragit RL is predominantly achieved through free-radical polymerization. ontosight.ainih.govencyclopedia.pub This is a type of chain-growth polymerization involving the successive addition of free-radical building blocks. nih.gov The process can be broken down into three fundamental stages: initiation, propagation, and termination. acs.org

Initiation: The process begins with an initiator, a molecule that decomposes under heat or light to form free radicals (R•). nih.gov These highly reactive species then react with a monomer molecule (e.g., methyl methacrylate) to create a new, larger radical. nih.gov

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain. acs.org In the case of this compound, this involves the copolymerization of monomers like ethyl acrylate and methyl methacrylate along with a functional monomer containing a quaternary ammonium group. researchgate.net The relative reactivity of these monomers influences their incorporation into the growing chain and the final polymer structure.

Termination: The growth of a polymer chain is halted when two radicals react with each other. This can occur through two primary mechanisms: combination, where two radical chains join to form a single, longer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two non-reactive polymer chains. acs.org

While free-radical polymerization is the conventional method, modern techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer more control over the polymer architecture, including molecular weight and polydispersity, for synthesizing advanced methacrylate copolymers. nih.govpharmaexcipients.comencyclopedia.pub The molecular weight of this compound is approximately 150,000 g/mol , a property controlled during the polymerization process. researchgate.netresearchgate.net

Advanced Manufacturing Processes for this compound Formulations

The transformation of the raw this compound polymer into a functional drug delivery system requires sophisticated manufacturing processes. These methods are designed to encapsulate an active pharmaceutical ingredient (API) within a polymeric matrix, often in the form of micro- or nanoparticles, to control its release. evonik.comevonik.com

The encapsulation of APIs within this compound is frequently achieved by creating nanoparticles or microparticles. These particulate systems offer benefits such as improved stability and the potential for targeted or sustained drug release. farmaciajournal.com Several methods are employed for their preparation, each with specific advantages depending on the drug's properties and the desired formulation characteristics. farmaciajournal.com

The solvent evaporation technique is a widely used method for preparing this compound nanoparticles. farmaciajournal.com This process can be classified as either a single emulsion (oil-in-water, o/w) or a double emulsion (water-in-oil-in-water, w/o/w) method. farmaciajournal.comtntconf.org

In a typical single emulsion (o/w) process, this compound and a hydrophobic drug are co-dissolved in a water-immiscible or partially miscible volatile organic solvent, such as ethanol, acetone, or methanol. farmaciajournal.comsciencescholar.usbioline.org.br This organic phase is then added to an aqueous phase, which usually contains a stabilizer or surfactant like polyvinyl alcohol (PVA) or sodium dodecyl sulphate, and emulsified using high-speed homogenization or sonication. farmaciajournal.comsciencescholar.ustandfonline.com The resulting nano-droplets are hardened into solid nanoparticles as the organic solvent is removed by continuous stirring or evaporation under reduced pressure. sciencescholar.ustandfonline.com The double emulsion (w/o/w) technique is particularly suited for encapsulating water-soluble drugs. tntconf.org In this method, an aqueous drug solution is first emulsified into an organic solution of the polymer to form a primary w/o emulsion. This primary emulsion is then dispersed in a larger aqueous phase containing a stabilizer to create the final w/o/w emulsion, from which the solvent is subsequently evaporated. tntconf.orgresearchgate.net

| API | Solvent System | Stabilizer | Drug:Polymer Ratio | Resulting Particle Size (nm) | Reference |

|---|---|---|---|---|---|

| Azithromycin | Methanol/Water | Polyvinyl Alcohol (PVA) | 1:10 | 231.8 ± 3.4 | farmaciajournal.com |

| Tenofovir | Dichloromethane/Water | Not Specified | 1:60 | 325 | tntconf.org |

| Nitrendipine | Ethanol/Liquid Paraffin | Span 80 | 1:3 | ~45 µm (microspheres) | bioline.org.br |

| Methylphenidate Hydrochloride | Ethanol/Water | Sodium Dodecyl Sulphate | Not Specified | Not Specified | sciencescholar.us |

Nanoemulsion techniques are utilized to form small, kinetically stable liquid-in-liquid dispersions, which can serve as templates or carriers for drug delivery. For this compound, a specific approach involves the formation of a Pickering nanoemulsion, where solid polymer nanoparticles adsorb to the oil-water interface, providing stabilization. sdiarticle4.comjournaljpri.com

The process involves preparing a nanodispersion of this compound-100 nanoparticles, which then serves as the aqueous phase. sdiarticle4.comjournaljpri.com An oil phase, consisting of an oil like Captex-300 and the dissolved drug, is then emulsified into the aqueous phase using high-energy methods like probe sonication. sdiarticle4.comjournaljpri.com The this compound nanoparticles stabilize the resulting oil-in-water nanoemulsion droplets. This method can effectively encapsulate poorly water-soluble drugs and control their release. sdiarticle4.com Research has shown that this technique can produce stable nanoemulsions with particle sizes ranging from 100 to 500 nm and high negative zeta potentials, indicating good physical stability. sdiarticle4.comjournaljpri.com

| API | Method | Oil Phase | Resulting Particle Size (nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|---|

| Ketoprofen | Pickering Nanoemulsion via Ultrasonic Emulsification | Captex-300 | 100-500 | -46 | sdiarticle4.comjournaljpri.com |

| Ketotifen Fumarate | Nanoemulsion Method | Not Specified | Not Specified | Not Specified | science.gov |

Spray-drying is a continuous, single-step process ideal for transforming a liquid feed into a dried particulate solid. medipol.edu.trresearchgate.net It is a scalable method used to produce microparticles of this compound. tandfonline.com The procedure involves dissolving this compound and the drug in a suitable organic solvent, such as ethanol or methanol. medipol.edu.trtandfonline.com This solution is then atomized into fine droplets, which are directed into a hot drying chamber. tandfonline.com The high temperature causes the rapid evaporation of the solvent, leading to the formation of solid microparticles that are then collected. tandfonline.com

The characteristics of the final particles, such as size and morphology, are influenced by several process parameters, including the inlet and outlet air temperatures, the spray feed rate, and the concentration of the polymer solution. medipol.edu.trtandfonline.com This method has been successfully used to encapsulate drugs like ciprofloxacin and dexketoprofen trometamol into this compound particles. medipol.edu.trtandfonline.com

| API | Solvent | Inlet Temperature (°C) | Outlet Temperature (°C) | Resulting Particle Size (nm) | Reference |

|---|---|---|---|---|---|

| Dexketoprofen Trometamol | Methanol | Not Specified | Not Specified | 475.5 - 798.7 | medipol.edu.tr |

| Ciprofloxacin | Ethanol | 120 | 80 | Microparticles | tandfonline.com |

| Tramadol-HCl | Not Specified | Not Specified | Not Specified | Microparticles | nih.gov |

| Vitamin C | Not Specified | Not Specified | Not Specified | Microspheres | researchgate.net |

Nanoprecipitation, also known as the solvent displacement method, is a simple and rapid technique for preparing polymeric nanoparticles. nih.gov The method involves dissolving the polymer (this compound) and, typically, a hydrophobic drug in a water-miscible solvent, such as acetone or methanol. nih.govtandfonline.com This organic solution is then injected or poured at a controlled rate into a non-solvent, usually water containing a stabilizer, under constant stirring. nih.govmdpi.com The rapid diffusion of the solvent into the non-solvent phase causes a reduction in interfacial tension, leading to the precipitation of the polymer and the formation of nanoparticles with the encapsulated drug. nih.gov

The size and entrapment efficiency of the resulting nanoparticles are highly dependent on factors like the polymer-to-drug ratio, the type and concentration of the stabilizer, and the rate of addition of the organic phase. nih.govtandfonline.com Studies have demonstrated that increasing the polymer-to-drug ratio can lead to larger particle sizes and higher drug entrapment efficiencies. nih.gov This method has been effectively used for preparing nanoparticles of drugs such as rivastigmine hydrogen tartrate and atazanavir with this compound 100. nih.govtandfonline.com

| API | Solvent/Non-Solvent | Polymer:Drug Ratio | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Rivastigmine Hydrogen Tartrate | Acetone/Water | 10:1 | 154 | +26.8 | 62.00 ± 2.78 | nih.gov |

| Atazanavir | Acetone/Water | Not Specified | Not Specified | +21.63 to +26.47 | 41.3 - 59.28 | tandfonline.com |

| Tamoxifen | Methanol-Acetonitrile/Water | Not Specified | 178 | Not Specified | 90 | mdpi.com |

Spray-Drying for Controlled Particle Generation

Pellet and Granule Manufacturing Processes

This compound is a versatile copolymer utilized in the manufacturing of pellets and granules, primarily to achieve controlled drug release. Its application spans several established pharmaceutical manufacturing technologies.

Extrusion/Spheronization Technology

Extrusion/spheronization is a multi-step process widely used for producing uniformly sized spherical particles, or pellets. koreascience.kr In this technique, this compound is incorporated as a release-retarding polymer within a matrix system. innovareacademics.in The process begins with the dry mixing of the active pharmaceutical ingredient (API), this compound, a spheronization aid like microcrystalline cellulose (MCC), and other excipients. koreascience.krinnovareacademics.in This powder blend is then wet-massed with a granulation liquid, and the resulting plastic mass is passed through an extruder to form cylindrical extrudates. innovareacademics.inbrieflands.com These extrudates are subsequently placed on a rotating plate in a spheronizer, where they are broken into smaller pieces and rounded into spherical pellets. innovareacademics.inbrieflands.com

Research has shown that the concentration of this compound, often used in combination with the less permeable Eudragit RS, is a critical factor in modulating drug release. innovareacademics.in For instance, in the development of sustained-release lornoxicam pellets, a 3² factorial design was used to study the effect of varying concentrations of this compound PO and Eudragit RS PO. innovareacademics.in The pellets were successfully produced using this method, demonstrating the polymer's suitability for creating matrix-type sustained-release systems. innovareacademics.in Similarly, pellets of 5-aminosalicylic acid were prepared using this compound PO and RS PO in combination with pectin, where the polymers controlled release via their hydration and swelling properties. brieflands.com The use of plasticizers, such as polyethylene glycol (PEG) 400, has also been investigated to improve the processability and mechanical properties of pellets containing high amounts of this compound, changing their behavior from brittle to plastic. researchgate.net

| Ingredient | Purpose | Reference Study Finding | Citation |

|---|---|---|---|

| Lornoxicam | Active Pharmaceutical Ingredient | Model drug for sustained release pellet formulation. | innovareacademics.in |

| This compound PO | High Permeability Polymer | Used as independent variables in a factorial design to optimize release. The combination allows for tailored drug release profiles. | innovareacademics.in |

| Eudragit RS PO | Low Permeability Polymer | ||

| Microcrystalline Cellulose (MCC) | Spheronization Aid | Essential for providing plasticity and proper cohesive properties to the wet mass for successful pelletization. | innovareacademics.inresearchgate.net |

| Polyvinylpyrrolidone (PVP) K-30 | Binder | Used to form a suitable dough mass for extrusion. | innovareacademics.in |

| Water | Granulating Liquid | Gradually added to the powder blend to prepare the dough mass. | innovareacademics.in |

Wet Granulation Techniques

Wet granulation is a fundamental process in tablet manufacturing where fine powders are agglomerated into larger, free-flowing granules. This compound can be incorporated into formulations using this technique to create sustained-release matrix tablets. evonik.comijpsr.com The polymer can be included either as a powder in the dry blend or dissolved in the granulation fluid (typically an organic solvent like ethanol). who.intijpsonline.com

During wet granulation, a mixture of the drug, this compound, and other excipients like diluents (e.g., lactose, microcrystalline cellulose) is granulated with a binder solution. ijpsr.comijpsonline.com The resulting wet mass is screened, dried, and then blended with lubricants before being compressed into tablets. ijpsonline.com The combination of highly permeable this compound with low permeability Eudragit RS is common, allowing for precise control over the drug release rate by adjusting the ratio of the two polymers. ijpsr.comijpsonline.com

Studies have demonstrated the effectiveness of this technique. For example, sustained-release tablets of Doxazosin Mesylate were developed using wet granulation with Eudragit RS-100 and this compound-100. ijpsr.com A factorial design helped determine that the concentration of each polymer significantly affected the drug release profile. ijpsr.com In another study, this compound 100 was used in an ethanolic solution to granulate a mixture of HPMC K4M and nicorandil, which significantly decreased the initial burst release of the highly soluble drug. csfarmacie.cz The versatility of Eudragit polymers in wet granulation allows them to be used as binders and to form matrix systems for sustained drug delivery. evonik.comnih.govpharmaexcipients.com

Film Coating Applications and Technologies

This compound is extensively used in film coating of solid dosage forms like tablets, pellets, and capsules to achieve sustained, time-controlled drug release. nih.govevonik.com It is a cationic polymer with quaternary ammonium groups, which make it insoluble in aqueous media but permeable due to swelling. csfarmacie.cznih.gov This pH-independent permeability allows for consistent drug release throughout the gastrointestinal tract. nih.gov this compound is considered a highly permeable polymer, in contrast to the slightly permeable Eudragit RS. csfarmacie.cz

The polymer is often applied as an aqueous dispersion, such as Eudragit® RL 30 D. zywiebio.comresearchgate.net The coating process typically occurs in a fluid bed coater, where the coating suspension is sprayed onto the pellets or tablets under controlled conditions. zywiebio.com The formulation of the coating suspension is critical and usually includes a plasticizer, such as triethyl citrate (TEC) or diethyl phthalate (DEP), to ensure the formation of a flexible, continuous film. plos.org An anti-tacking agent like talc is also commonly added. zywiebio.com

Research has shown that the ratio of this compound to Eudragit RS in the coating film is a key parameter for tailoring drug release rates. zywiebio.complos.org By combining the highly permeable RL with the less permeable RS, formulators can achieve a specific target permeability and a desired rate of drug diffusion. evonik.comresearchgate.net One practical challenge with this compound coatings is their tendency to be sticky, which can cause processing issues. researchgate.net Studies have shown that adding negatively charged excipients like magnesium aluminum silicate (MAS) to the aqueous dispersion can significantly reduce stickiness through electrostatic interactions with the positively charged polymer, leading to stable coating structures even without a curing step. researchgate.net

| Component/Parameter | Role/Description | Research Finding | Citation |

|---|---|---|---|

| This compound 30 D | Aqueous polymer dispersion | Forms a highly permeable film for sustained release. | zywiebio.com |

| Eudragit RS 30 D | Aqueous polymer dispersion | Blended with this compound 30 D to reduce film permeability and slow drug release. | zywiebio.com |

| Triethyl Citrate (TEC) | Plasticizer | Improves film flexibility and reduces the minimum film-forming temperature. | zywiebio.complos.org |

| Talc | Anti-tacking agent/Glidant | Prevents agglomeration of coated particles during the process. | zywiebio.com |

| Fluid Bed Coater | Processing Equipment | Standard equipment for applying aqueous polymer coatings onto pellets and granules. | zywiebio.com |

| Curing | Post-coating thermal treatment | Sometimes required to ensure complete coalescence of polymer particles and stabilize the film structure. | researchgate.net |

Fabrication via Additive Manufacturing (3D Printing)

The thermoplastic nature of Eudragit polymers makes them suitable for advanced manufacturing techniques like 3D printing, enabling the fabrication of personalized and complex dosage forms. pharmaexcipients.comdntb.gov.ua this compound, in particular, has been successfully utilized in several additive manufacturing technologies. mdpi.com

Hot Melt Extrusion Integration

Hot-melt extrusion (HME) coupled with fused deposition modeling (FDM) 3D printing is a prominent two-step process for pharmaceutical manufacturing. mdpi.com HME is used to produce drug-loaded polymer filaments, which then serve as the feedstock for the FDM printer. mdpi.comnih.gov

This compound has been extensively investigated for this application. pharmaexcipients.commdpi.com However, pure this compound is often too brittle to produce high-quality filaments suitable for FDM printing. mdpi.com To overcome this, plasticizers like triacetin or triethyl citrate (TEC) are incorporated into the formulation during the HME process. ljmu.ac.uk These additives reduce the glass transition temperature of the polymer, making it less brittle and improving its processability. mdpi.com Blending this compound with other polymers is another strategy to enhance filament flexibility.

Once a suitable filament is produced, the FDM printer melts and extrudes it layer-by-layer to build the final dosage form based on a digital design. pharmaexcipients.com This technology allows for precise control over the tablet's geometry, infill density, and shell thickness, which in turn controls the drug release profile. mdpi.com For example, researchers have printed capsules (shell-core tablets) using this compound, where modifying the shell thickness allowed for controlled, extended drug release without altering the formulation itself. mdpi.com This integration of HME and FDM enables the creation of customized, sustained-release tablets.

Selective Laser Sintering (SLS) Applications

Selective laser sintering (SLS) is a powder bed fusion 3D printing technique that fabricates objects in a single step, without the need for solvents or preliminary filament production. scispace.commdpi.com The process uses a laser to selectively fuse or sinter powdered material together, layer by layer. ucl.ac.ukresearchgate.net

This compound has been successfully used as a pharmaceutical-grade polymer in SLS printing. scispace.comnih.gov In a typical process, a powdered mixture of the drug, this compound, and a radiation-absorbing excipient is spread in a thin layer. scispace.com The absorber, such as Candurin® Gold Sheen, is often necessary to facilitate the sintering process by enhancing the absorption of laser energy. scispace.com The laser then traces the object's cross-section, sintering the powder. A new layer of powder is applied, and the process repeats until the object is complete. ucl.ac.uk

This technology allows for the creation of highly complex and precise structures, such as gyroid lattices, which can be used to finely tune drug release characteristics. scispace.com Studies have demonstrated the fabrication of paracetamol-loaded printlets using this compound via SLS. scispace.com A key advantage of SLS is its potential to create amorphous solid dispersions in a single step, as the drug may dissolve in the molten polymer during sintering, which can enhance the release of poorly soluble drugs. nih.gov The unsintered powder can also be recycled, minimizing material waste. scispace.com

| Technology | Formulation Component | Role / Finding | Citation |

|---|---|---|---|

| HME-FDM | This compound | Thermoplastic polymer for sustained release. Often too brittle on its own. | mdpi.com |

| Triethyl Citrate (TEC) / Triacetin | Plasticizer | Reduces brittleness and improves processability for filament extrusion. | ljmu.ac.uk |

| Theophylline | Model Drug | Successfully incorporated into this compound filaments to produce controlled-release caplets. | |

| SLS | This compound | Polymer powder for direct printing of sustained release dosage forms. | scispace.com |

| Paracetamol | Model Drug | Loaded into this compound powder to create printlets with various structures (cylindrical, gyroid). | scispace.com |

| Candurin® Gold Sheen | Radiation Absorber | Added to the powder blend to facilitate the sintering process by absorbing laser energy. | scispace.comucl.ac.uk |

Polymer Modifications, Functionalization, and Derivatization Strategies

Chemical Derivatization of Eudragit RL for Enhanced Functionality

Chemical derivatization involves the transformation of the functional groups present in the this compound polymer backbone to introduce new properties. A primary target for derivatization is the quaternary ammonium group.

One common strategy involves ion-exchange reactions. The chloride counter-ions of the quaternary ammonium groups can be exchanged with other anions, which can alter the polymer's solubility, swelling behavior, and drug interaction capabilities. For instance, exchanging chloride with a more hydrophobic anion can decrease the water permeability of the polymer.

Furthermore, the ester groups within the polymer backbone, although less reactive than the ammonium groups, can potentially undergo hydrolysis under specific conditions to yield carboxylic acid groups. These newly formed carboxylic acid groups can then be used for further derivatization, such as amidation or esterification, to attach specific ligands or other polymer chains.

Research has shown that interactions can occur between the quaternary ammonium groups of this compound and acidic drugs, forming ion pairs or zwitterionic adducts. csfarmacie.cz This interaction is a form of in-situ derivatization that can significantly influence drug loading and release profiles. csfarmacie.cz For example, the interaction between the carboxylic group of ibuprofen and the quaternary ammonium groups of this compound has been reported to affect the uniform dispersion of the drug within the polymer matrix. csfarmacie.cz

Table 1: Examples of Chemical Derivatization Approaches for this compound

| Derivatization Strategy | Target Functional Group | Resulting Functionality | Potential Application |

| Ion Exchange | Quaternary Ammonium Group | Modified permeability and swelling | Tailored drug release profiles |

| Controlled Hydrolysis | Ester Groups | Introduction of carboxylic acid groups | Sites for further conjugation |

| Ion-Pair Formation | Quaternary Ammonium Group | Altered drug-polymer interactions | Enhanced drug loading and modified release |

Surface Functionalization for Specific Interactions

Surface functionalization of this compound-based systems, such as nanoparticles or microparticles, is a key strategy to impart specific biological interactions. This approach modifies only the surface of the polymer matrix, preserving the bulk properties.

A prominent method for surface functionalization is the adsorption of other polymers or molecules onto the this compound surface. For instance, coating nanostructured lipid carriers with Eudragit RS 100, a related polymer with lower permeability, was shown to increase the zeta potential from negative to positive. dovepress.com This modification enhanced the stability of the nanoparticles and improved their interaction with negatively charged biological membranes. dovepress.com Although this study used Eudragit RS, the principle is directly applicable to the more permeable this compound.

Another approach involves the covalent attachment of targeting ligands to the polymer surface. This can be achieved by first introducing reactive functional groups onto the surface, if not already present, through chemical reactions. For example, if carboxylic acid groups are introduced via hydrolysis, they can be activated to react with amine groups of targeting moieties like peptides or antibodies.

The inherent positive charge of this compound, due to its quaternary ammonium groups, facilitates electrostatic interactions with negatively charged molecules and surfaces. nih.gov This property is a form of passive surface functionalization that can be exploited for mucoadhesion, increasing the residence time of a formulation at specific mucosal surfaces. nih.gov

Table 2: Surface Functionalization Techniques for this compound-based Systems

| Functionalization Method | Principle | Desired Outcome | Example Application |

| Polymer Adsorption | Electrostatic or other non-covalent interactions | Altered surface charge and stability | Enhanced cellular uptake |

| Covalent Ligand Attachment | Chemical bond formation | Targeted delivery to specific cells or tissues | Cancer therapy |

| Electrostatic Mucoadhesion | Interaction with negatively charged mucin | Increased formulation residence time | Nasal or ocular drug delivery |

Grafting Polymerization onto this compound Backbones

Graft polymerization is a powerful technique to significantly alter the properties of this compound by covalently attaching new polymer chains (grafts) to its main polymer backbone. frontiersin.org This creates a new copolymer with combined or entirely new characteristics.

The "grafting from" approach involves initiating the polymerization of a second monomer directly from active sites created on the this compound backbone. These active sites can be generated by methods such as high-energy irradiation or chemical initiators, which create free radicals on the polymer chain. frontiersin.org These radicals then initiate the polymerization of a monomer, leading to the growth of grafted chains.

In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to the this compound backbone. frontiersin.org This requires the presence of complementary functional groups on both the this compound backbone and the polymer to be grafted.

Free-radical polymerization is a commonly employed method for grafting. mdpi.com For instance, monomers like acrylic acid or N-isopropyl acrylamide could be grafted onto the this compound backbone. Grafting with a pH-sensitive polymer like acrylic acid could introduce pH-dependent swelling properties to the otherwise pH-independent this compound. Similarly, grafting with a thermo-sensitive polymer like poly(N-isopropyl acrylamide) could create a temperature-responsive system.

Research on other methacrylates has demonstrated the feasibility of grafting. For example, poly(methyl methacrylate) has been grafted onto montmorillonite clay surfaces that were functionalized with quaternary ammonium-containing monomers. kpi.ua This indicates the potential for similar grafting reactions involving the this compound backbone.

Table 3: Grafting Polymerization Strategies for this compound

| Grafting Technique | Description | Resulting Polymer Architecture | Potential Property Modification |

| "Grafting From" | Monomer polymerization initiated from the backbone | Many shorter, densely packed grafts | Significant change in bulk properties |

| "Grafting To" | Attachment of pre-formed polymer chains | Fewer, longer, and more defined grafts | Controlled modification of surface properties |

| Free-Radical Copolymerization | Incorporation of monomers with different functionalities | Randomly distributed grafted chains | Introduction of new responsiveness (e.g., pH, temperature) |

Interactions of Eudragit Rl Within Multicomponent Formulations and Biomatrices

Polymer-Active Pharmaceutical Ingredient (API) Interactions

The interactions between Eudragit RL and APIs are a key factor in the design and functionality of drug delivery systems. These interactions can range from simple physical mixing to more complex chemical associations, significantly impacting the drug's physical state, stability, and release profile.

Compatibility Studies via Thermal and Spectroscopic Methods

The compatibility between this compound and various APIs is routinely investigated using thermal and spectroscopic techniques to ensure the stability and predict the performance of the formulation. nih.gov Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for detecting potential physical and chemical interactions. rjpbcs.comijrpp.comresearchgate.net

DSC is used to assess the thermal properties of the drug, polymer, and their physical mixtures. dergipark.org.tr Changes in the melting endotherm of the drug or shifts in the glass transition temperature (Tg) of the polymer can indicate an interaction. nih.govnih.gov For instance, a reduction in the drug's melting peak or its complete disappearance suggests that the drug is molecularly dispersed or has become amorphous within the polymer matrix. grafiati.comnih.gov Studies have shown that the Tg of this compound decreases with an increasing concentration of certain APIs like chlorpheniramine maleate, indicating an interaction between the two components. nih.gov

FTIR spectroscopy is employed to identify chemical interactions by observing changes in the characteristic vibrational frequencies of functional groups in both the drug and the polymer. rjpbcs.comresearchgate.net For example, electrostatic interactions or hydrogen bonding between the quaternary ammonium groups of this compound and anionic functional groups (e.g., carboxylic acid) on an API can be detected by shifts in their respective spectral bands. scribd.com Compatibility studies using FTIR have confirmed the absence of significant chemical interactions between this compound and drugs like lornoxicam and amitriptyline hydrochloride, indicating their suitability for co-formulation. rjpbcs.compsu.edu However, interactions have been reported with other drugs, such as the NSAID ibuprofen, where interactions between the drug's carboxylic group and the polymer's ammonium groups were observed. scribd.comcsfarmacie.cz

Table 1: Examples of this compound-API Compatibility Studies

| API | Analytical Method(s) | Observed Interaction/Compatibility | Reference |

|---|---|---|---|

| Tamsulosin HCl | DSC, TGA, FTIR | Considered compatible; this compound 100 showed good thermal stability with the drug. | dergipark.org.tr |

| Chlorpheniramine Maleate | DSC | Interaction indicated by a decrease in the glass transition temperature (Tg) of this compound. | nih.gov |

| Lornoxicam | FTIR, DSC | No significant interaction was detected, confirming compatibility. | rjpbcs.com |

| Ibuprofen | Physical and Chemical analysis | Physical and chemical interactions were noted due to the drug's acidic nature and the polymer's ammonium groups. | scribd.comcsfarmacie.cz |

| Diclofenac Sodium | FTIR, NMR, DSC | Interaction between the anionic drug and the cationic polymer was observed. | medipol.edu.tr |

Influence on API Amorphization and Dispersion

This compound is frequently used in the development of solid dispersions to enhance the dissolution of poorly water-soluble drugs. researchgate.netresearchgate.net Solid dispersion technology aims to improve the dissolution rate by dispersing the API in a hydrophilic carrier at a molecular level, often converting the crystalline drug into a more soluble amorphous form. researchgate.netresearchgate.netnih.gov

The effectiveness of this compound in promoting and stabilizing the amorphous state of an API is a critical aspect of its utility. The interaction between the polymer and the drug can prevent the drug molecules from re-crystallizing, thereby maintaining the enhanced solubility over time. researchgate.net Techniques like hot-melt extrusion (HME) and spray drying are commonly used to prepare these solid dispersions, where this compound's thermoplastic nature is advantageous. mdpi.comkinampark.com

Studies have shown that this compound can successfully form amorphous solid dispersions with various drugs. For example, DSC and X-ray powder diffraction (XRPD) studies on repaglinide-loaded this compound nanoparticles revealed a decrease in the crystallinity of the drug. grafiati.com Similarly, curcumin's physical state was converted to an amorphous form when dispersed in this compound, as confirmed by DSC. nih.gov The ability of this compound to interact with the API, for instance through its quaternary ammonium groups, can contribute to a higher drug loading capacity within the amorphous dispersion compared to other polymers. researchgate.net

Strategies for Solubility Enhancement of Poorly Water-Soluble APIs

This compound is a key component in strategies aimed at enhancing the solubility of Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability. jddtonline.infonih.gov The primary strategy involves the formation of solid dispersions. researchgate.netjddtonline.info

By dispersing a poorly soluble drug in the this compound matrix, several factors contribute to enhanced dissolution:

Amorphization: As discussed, converting the drug from a crystalline to a higher-energy amorphous state increases its apparent solubility. researchgate.netnih.gov

Reduced Particle Size: Dispersing the drug at a molecular level effectively reduces its particle size to the smallest possible unit, maximizing the surface area available for dissolution. researchgate.net

Improved Wettability: The hydrophilic nature of the polymer carrier can improve the wettability of the hydrophobic drug. researchgate.net

Formulation approaches such as solvent evaporation, spray drying, and hot-melt extrusion are employed to create these solid dispersions. researchgate.netresearchgate.netresearchgate.net The choice of method depends on the physicochemical properties of the drug and polymer. For instance, lovastatin solid dispersions prepared with this compound-100 using a solvent evaporation method showed improved solubility and dissolution characteristics. researchgate.net The combination of this compound with other polymers, like ethyl cellulose (EC), in a ternary (drug-polymer-polymer) system has also been explored to achieve synergistic effects, where this compound provides strong drug-polymer interactions and EC imparts matrix rigidity. kinampark.com

Polymer-Excipient Compatibility and Synergistic Effects

In addition to API interactions, the compatibility and interplay of this compound with other excipients, particularly plasticizers and other polymers, are crucial for tailoring the final properties of the dosage form.

Role of Plasticizers and Their Impact on Film Properties and Release

Plasticizers are essential additives in film-coating formulations, including those with this compound. They are incorporated to increase the flexibility of the polymer film, reduce its brittleness, and lower the glass transition temperature (Tg). akjournals.com The selection of a plasticizer and its concentration significantly influences the mechanical properties, permeability, and stability of the film, which in turn affects drug release. akjournals.compsu.edu

Commonly used plasticizers with this compound include triethyl citrate (TEC), diethyl phthalate (DEP), dibutyl phthalate (DBP), and polyethylene glycol (PEG). plos.orgnih.gov The effectiveness of a plasticizer depends on its compatibility with the polymer and its water solubility. Water-soluble plasticizers can leach out from the film when exposed to an aqueous environment, which can alter the film's properties over time. akjournals.complos.org

Studies have demonstrated the profound impact of plasticizers on this compound films. For example, adding TEC or PEG 400 to this compound films decreases tensile strength and elastic modulus while increasing the percentage of elongation, making the film more flexible. nih.gov Research has shown that DEP might be a suitable plasticizer for this compound in floating drug delivery systems. plos.org The type and amount of plasticizer can modulate drug release; for instance, in diclofenac sodium pellets coated with Eudragit RS (a related polymer), TEC was found to be more effective in retarding drug release compared to PEG 6000. psu.edu The plasticizer not only enhances film coalescence but also modifies membrane permeability, thereby controlling the diffusion of the active substance. psu.edu

Table 2: Effect of Plasticizers on this compound Film Properties

| Plasticizer | Concentration | Observed Effect on Film Properties | Reference |

|---|---|---|---|

| Triethyl Citrate (TEC) | 15% | In wet state, resulted in less elongation for this compound films due to leaching. | plos.org |

| Diethyl Phthalate (DEP) | 15% | Suggested as a plasticizer of choice for this compound to achieve desired floating and release properties. | plos.org |

| PEG 400 | 10% | More pronounced effect on mechanical properties (decreased tensile strength, increased elongation) compared to TEC at the same concentration. | nih.gov |

| Triethyl Citrate (TEC) | 5-30% | Linearly decreased the fragility index of this compound films with increasing concentration. | akjournals.com |

Interactions with Other Polymers (e.g., HPMC, Eudragit RS) in Blends

Blending this compound with other polymers is a common strategy to fine-tune drug release profiles and modify the mechanical properties of the formulation. The miscibility and interaction between the blended polymers are key to the performance of the resulting system.

A frequent combination is the blend of this compound and Eudragit RS. csfarmacie.cz These two polymers are structurally similar, but this compound has a higher content of quaternary ammonium groups, making it more permeable than Eudragit RS. csfarmacie.czresearchgate.net By adjusting the ratio of this compound to Eudragit RS, formulators can precisely control the permeability of a film coating and thus modulate the drug release rate. grafiati.comcsfarmacie.czresearchgate.net For example, a 1:1 ratio of this compound and RS was found to be optimal for coating a floating drug delivery system, balancing permeability and sustained release characteristics. plos.org These blends are considered highly miscible, which results in predictable, combined properties rather than distinct phases. researchgate.netbg.ac.rs

This compound is also blended with other types of polymers, such as hydroxypropyl methylcellulose (HPMC). Combining this compound with HPMC can be used to modify release rates. For instance, granulating an HPMC/drug mixture with an ethanolic solution of this compound 100 has been shown to significantly decrease the initial burst release of a freely soluble drug. csfarmacie.cz In another study, films composed of this compound 100 and HPMC showed that increasing the concentration of this compound tended to decrease the release of amitriptyline hydrochloride, demonstrating the controlling influence of the Eudragit polymer in the blend. psu.edu The interaction between the polymers in the blend, whether miscible or immiscible, dictates the final structure and release mechanism of the dosage form. researchgate.netbg.ac.rs

Influence of Fillers and Binders on Matrix Integrity

The integrity of a this compound matrix can be significantly influenced by the incorporation of various fillers and binders. These excipients are crucial in modulating the mechanical properties and drug release characteristics of the final dosage form.

For instance, in the development of matrix tablets, binders are essential for ensuring the cohesion and durability of the tablet. Studies have shown that wet granulation with binders like polyvinyl alcohol can be used to produce uniform granules with this compound. ijpsonline.com The choice of filler also plays a critical role. The use of soluble fillers like lactose in combination with this compound can impact the release profile of the active pharmaceutical ingredient (API). csfarmacie.cz One study on a poorly soluble drug combined Eudragit RS PO/RL PO with Ludipress® LCE, a filler containing 96.5% lactose and 3.5% povidone 30. csfarmacie.cz

Furthermore, the combination of this compound with other polymers, such as hypromellose (HPMC), has been investigated to modify drug release. csfarmacie.cz In one such study, a combination of HPMC K200M with this compound 100 was used in an intragranular mixture, with HPMC K15M added extragranularly, demonstrating the complex interplay between different polymeric excipients. csfarmacie.cz The interaction between this compound 100 and chitosan has also been explored, where electrostatic interactions between the two polymers were found to influence the drug release from the formulated tablets. csfarmacie.cz

The method of preparation, such as direct compression versus wet granulation, can also affect the final matrix properties and drug release. fu-berlin.de The inclusion of hydrophilic polymers like polyethylene oxide or other Eudragit grades can further modify the characteristics of the formulation. nih.gov

Investigation of Potential Incompatibilities (e.g., with Magnesium Stearate)

Incompatibilities between this compound and other excipients can arise, impacting the stability and performance of the formulation. A notable example is the interaction with magnesium stearate, a commonly used lubricant.

A known incompatibility exists between aqueous dispersions of this compound and magnesium stearate, which can lead to thickening or coagulation of the dispersion. csfarmacie.czisfcppharmaspire.com This interaction is thought to be due to the basic nature of magnesium stearate, which can affect the pH and interact with the cationic Eudragit polymer. isfcppharmaspire.com

However, the impact of magnesium stearate is not always negative and can be formulation-dependent. In a study on insulin-loaded this compound 100 microspheres prepared by an emulsification-coacervation method, magnesium stearate was used as an agglomeration-preventing agent. tandfonline.comnih.gov The results indicated that while increasing the concentration of magnesium stearate led to an increase in particle size and mucoadhesiveness, it generally decreased the drug loading efficiency. tandfonline.com Interestingly, the drug release rate was also affected, with a specific ratio of this compound 100 to magnesium stearate (15:2) showing the highest insulin release after 12 hours. tandfonline.comresearchgate.net This suggests that the role of magnesium stearate can be complex, acting as both a processing aid and a modulator of drug release. tandfonline.com

Another study on repaglinide mucoadhesive microspheres also utilized magnesium stearate to prevent agglomeration. ijpsr.com These findings highlight that while potential incompatibilities with magnesium stearate exist, its use in certain formulation processes, particularly non-aqueous or dry processes, can be managed to achieve desired product attributes. tandfonline.comijpsr.com

Beyond magnesium stearate, incompatibilities can also occur with certain active pharmaceutical ingredients (APIs). For example, physical and chemical interactions have been reported between ibuprofen and this compound. csfarmacie.cz These interactions, attributed to electrostatic forces and hydrogen bonding between the carboxylic group of ibuprofen and the quaternary ammonium groups of this compound, can inhibit uniform drug dispersion and affect the drug loading and release profile. csfarmacie.cz

Interactions with Biological and Simulated Physiological Media

The behavior of this compound in biological and simulated physiological fluids is fundamental to its application in oral drug delivery systems. Its swelling, permeability, and mucoadhesive properties are key determinants of drug release and absorption.

Swelling Behavior in Aqueous Environments

This compound is known for its pH-independent swelling properties due to the presence of quaternary ammonium groups in its structure. nih.govmdpi.com These groups, being present as salts, facilitate the hydration and swelling of the polymer in aqueous media, making it permeable. csfarmacie.cz

In another study, the swelling index of free films containing this compound and pectin was investigated in different simulated gastrointestinal fluids. nih.gov The addition of this compound to the formulations significantly increased the swelling index. nih.gov Interestingly, for films containing pectin and this compound, the swelling ratio in simulated colonic fluid (SCF) was lower than that in simulated intestinal fluid (SIF). nih.gov

The swelling behavior of this compound can also be modulated by blending it with other polymers. A study on blends of this compound and Eudragit L-55 (an anionic polymer) showed that the swelling behavior at pH 1.2 was a combination of the individual polymers' properties. nih.gov An interesting finding was that a 4:1 blend of RL:L55 exhibited exceptionally high swelling in phosphate buffer at pH 6.8 after 24 hours. nih.gov

The swelling index of ibuprofen-loaded Eudragit RL100 microspheres was found to be between 29% and 36%. innovareacademics.in

Table 1: Swelling Index of this compound Formulations

| Formulation | Medium | Swelling Index (%) | Reference |

|---|---|---|---|

| Ibuprofen-loaded Eudragit RL100 microspheres | Not specified | 29 - 36 | innovareacademics.in |

| This compound:Pectin (80:20) free film | Simulated Intestinal Fluid (SIF) | Higher than in SCF | nih.gov |

| This compound:Pectin (80:20) free film | Simulated Colonic Fluid (SCF) | Lower than in SIF | nih.gov |

| This compound:L-55 (4:1) blend | Phosphate Buffer pH 6.8 (after 24h) | 83.2 ± 3.0 | nih.gov |

Permeability Characteristics in Gastrointestinal Fluids

The permeability of this compound is a key factor in its use for controlled drug release. Being a highly permeable polymer, it allows for drug diffusion across the matrix. csfarmacie.cz The permeability is attributed to the quaternary ammonium groups, which facilitate the passage of water and dissolved drug molecules. nih.gov

The permeability of this compound films can be modified by blending it with other polymers. In composite films with chitosan, the inclusion of this compound was found to increase the permeability to nitrofurazone compared to pure chitosan films. nih.gov However, increasing the concentration of this compound within the composite film led to a decrease in the drug permeation rate. nih.gov

A study on free films containing pectin and this compound showed that these films had higher permeability for theophylline compared to formulations with Eudragit RS. nih.gov For indomethacin, a drug with low solubility, films with pectin and this compound showed higher permeation in simulated colonic fluid (SCF) compared to other media. nih.gov This suggests that the properties of the drug itself also play a significant role in its permeation through the this compound matrix. nih.gov

The ratio of this compound to other polymers, such as Eudragit RS, can be adjusted to control the drug release rate. tandfonline.com Increasing the content of this compound generally leads to increased permeability to the drug. tandfonline.com The addition of dispersed solids like talc can also increase the drug release rate from this compound coatings. tandfonline.com

Table 2: Permeability of Drugs through this compound Formulations

| Formulation | Drug | Medium | Observation | Reference |

|---|---|---|---|---|

| Chitosan/Eudragit RL composite film | Nitrofurazone | Not specified | Inclusion of this compound increased permeability compared to pure chitosan film. | nih.gov |

| Pectin/Eudragit RL free film | Theophylline | Simulated GI fluids | Higher permeability compared to Pectin/Eudragit RS films. | nih.gov |

| Pectin/Eudragit RL free film | Indomethacin | Simulated Colonic Fluid (SCF) | Higher permeation compared to other media. | nih.gov |

| This compound coated pellets | Theophylline | Not specified | Increased this compound content increased permeability. | tandfonline.com |

Mucoadhesive Properties and Mechanisms of Interaction with Mucosal Surfaces

This compound exhibits mucoadhesive properties, which are advantageous for increasing the residence time of a dosage form at the site of absorption, potentially leading to improved therapeutic efficacy. mdpi.combeilstein-journals.org The mucoadhesion is primarily attributed to the electrostatic interaction between the positively charged quaternary ammonium groups of the polymer and the negatively charged sialic acid residues in mucin, a key component of the mucus layer. mdpi.combeilstein-journals.orgtandfonline.com

The positive surface charge of this compound nanoparticles promotes a strong interaction with mucin, which can be observed through turbidimetric assays and zeta potential measurements. mdpi.com This interaction can lead to the adsorption of mucin onto the surface of the nanoparticles, causing aggregation that enhances their adhesiveness to mucosal surfaces. mdpi.com

Studies have shown that Eudragit RS 100, which has a similar chemical structure to this compound but with a lower content of quaternary ammonium groups, also possesses mucoadhesive properties that are independent of the mucosal site. beilstein-journals.org Nanoparticles coated with positively charged Eudragit RS100 have demonstrated enhanced electrostatic interactions with gastric mucus, leading to increased entrapment in the mucus layer. beilstein-journals.org

The mucoadhesive properties of this compound can be leveraged in various drug delivery systems. For example, insulin-loaded this compound 100 microspheres were developed as a mucoadhesive system for oral insulin delivery. nih.gov The combination of this compound with other polymers like carrageenan has also been explored to create bioadhesive controlled-release tablets. scielo.org.co

The mechanism of mucoadhesion involves an initial contact phase, followed by interpenetration of the polymer chains with mucus glycoproteins and consolidation through the formation of weak chemical bonds, such as hydrogen bonds and electrostatic interactions. tandfonline.comtandfonline.com The cationic nature of this compound makes it particularly effective in this process. mdpi.com

Mechanistic Elucidation of Drug Release from Eudragit Rl-based Systems

Theoretical Frameworks of Drug Release Kinetics

The release of a drug from a Eudragit RL-based matrix is a complex process influenced by the penetration of the dissolution medium, swelling of the polymer, dissolution of the drug, and diffusion of the dissolved drug through the swollen matrix. nih.gov Several theoretical models are used to describe these phenomena.

Diffusion is a primary mechanism controlling drug release from this compound systems. nih.govresearchgate.netresearchgate.net Fick's first law of diffusion often provides the foundational framework for understanding this process. nih.govmdpi.com The release is driven by the concentration gradient of the drug between the polymer matrix and the surrounding medium. mdpi.com

In many this compound-based systems, drug release is predominantly diffusion-controlled. nih.govresearchgate.net For instance, the release of drugs like metoprolol tartrate and tartaric acid from this compound films has been shown to be mainly governed by diffusion. nih.gov The high permeability of this compound, conferred by its quaternary ammonium groups, facilitates the penetration of water, leading to the dissolution and subsequent diffusion of the entrapped drug. csfarmacie.czbioline.org.br The rate of diffusion is influenced by the tortuosity and porosity of the polymer matrix that forms upon swelling. csfarmacie.cz

The Higuchi model is frequently applied to describe drug release from matrix systems where diffusion is the rate-limiting step. researchgate.netjfda-online.com This model posits that the cumulative amount of drug released is proportional to the square root of time. jfda-online.com Studies on various drug formulations, including ketoprofen pellets and nicardipine solid dispersions, have shown that their release kinetics from this compound-containing systems can be well-described by the Higuchi model, indicating a diffusion-based mechanism. jfda-online.comresearchgate.net

Case II transport is a special type of release mechanism where the dominant factor is the relaxation of the polymer matrix upon swelling. bioline.org.brbioline.org.br In such cases, the drug release rate is constant and follows zero-order kinetics. A release exponent (n) value of 1 in the Korsmeyer-Peppas model is indicative of Case II transport. nih.gov Some studies on carbamazepine matrix tablets containing blends of this compound PO and Eudragit RS PO have indicated Case II or zero-order transport as the release mechanism under certain conditions. bioline.org.br Furthermore, in aceclofenac-loaded sustained-release matrix pellets, the release mechanism at alkaline pH was supported by super case II transport, where release is controlled by both diffusion and polymer chain relaxation, which can symbolize polymeric chain erosion. nih.gov

In many instances, drug release from this compound systems does not follow a purely diffusion-controlled or swelling-controlled mechanism. Instead, a combination of both phenomena, known as anomalous or non-Fickian transport, is observed. bioline.org.brnih.govresearchgate.net This is often the case when the rate of solvent diffusion and the rate of polymer relaxation are comparable.

The Korsmeyer-Peppas model is a valuable tool for characterizing the release mechanism. The release exponent, 'n', in this model provides insight into the transport mechanism. For a cylindrical geometry, an 'n' value between 0.43 and 0.85 suggests anomalous transport. bioline.org.br

Several studies have reported anomalous transport for drug release from this compound-based formulations.

For carbamazepine matrix tablets formulated with a combination of this compound PO and Eudragit RS PO, the release mechanism was described as a complex mixture of diffusion and erosion, with the diffusional exponent indicating a non-Fickian type of release. bioline.org.brbioline.org.br This suggests that drug release is coupled with Fickian diffusion and polymer matrix relaxation. bioline.org.br

The release of 5-aminosalicylic acid from matrix systems based on this compound and RS was also characterized by a non-Fickian diffusion mechanism, indicating a coupling of erosion and diffusion. nih.gov

In sustained-release matrix tablets of fluvoxamine sodium microspheres, the drug release mechanism was found to be anomalous, suggesting a combination of diffusion- and erosion-controlled release. ijpsonline.com

Similarly, the release of aceclofenac from sustained-release matrix pellets in an acidic medium exhibited anomalous non-Fickian release. nih.gov

Erosion and Swelling-Controlled Mechanisms (e.g., Case II Transport)

Mathematical Modeling of Release Profiles

Mathematical models are employed to predict and interpret the drug release profiles from this compound-based systems. These models provide a quantitative understanding of the release kinetics.

Zero-order release kinetics describe a system where the drug is released at a constant rate, independent of the drug concentration remaining in the dosage form. pharmtech.com This is often the ideal release profile for controlled-release formulations. pharmtech.com

Achieving true zero-order release is challenging, but this compound has been used in formulations designed to approach this kinetic model.

In a study on theophylline microspheres, formulations containing a blend of this compound and Eudragit RS were found to follow zero-order release kinetics. asianpubs.org

When pellets containing ketoprofen were coated with a combination of this compound 30 D and Eudragit RS 30 D, the release kinetics tended to follow a zero-order pattern, especially in a 3:2 ratio. researchgate.net

The release of aceclofenac from certain sustained-release matrix pellet formulations followed zero-order kinetics in the initial acidic phase and also in the subsequent alkaline phase. nih.gov

Table 1: Research Findings on Zero-Order Kinetics in this compound Systems

| Drug | Formulation | Key Finding | Citation |

| Theophylline | Microspheres with this compound and Eudragit RS | The release followed zero-order kinetics. | asianpubs.org |

| Ketoprofen | Pellets coated with this compound 30 D and Eudragit RS 30 D (3:2 ratio) | The release kinetics tended to follow a zero-order pattern. | researchgate.net |

| Aceclofenac | Sustained-release matrix pellets | Certain formulations exhibited zero-order release in both acidic and alkaline media. | nih.gov |

First-order kinetics describe drug release where the release rate is directly proportional to the concentration of the drug remaining in the dosage form. This implies that the release rate decreases over time.

First-order release kinetics have been observed in several this compound-based systems.

Sustained-release matrix tablets of metoprolol salts (tartrate, fumarate, and succinate) manufactured with this compound and RS followed first-order release kinetics. nih.gov

In a study on diltiazem HCl matrices, formulations containing Eudragit RL100 showed release kinetics that could be fitted to first-order, Higuchi, and Hixson-Crowell models. sid.ir

A film-forming spray formulation of miconazole nitrate based on this compound-100 exhibited a first-order release, characterized by an initial burst release followed by sustained release. jpionline.org

Table 2: Research Findings on First-Order Kinetics in this compound Systems

| Drug | Formulation | Key Finding | Citation |

| Metoprolol Salts | Matrix tablets with this compound and RS | The drug release followed first-order kinetics. | nih.gov |

| Diltiazem HCl | Matrix tablets with Eudragit RL100 | Release data could be fitted to a first-order model. | sid.ir |

| Miconazole Nitrate | Film-forming spray with this compound-100 | The formulation followed a first-order release pattern. | jpionline.org |

Higuchi Model Analysis

The Higuchi model is frequently employed to elucidate the drug release mechanism from matrix systems. It describes drug release as a diffusion-controlled process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time. The applicability of this model to this compound-based systems suggests that diffusion is a predominant mechanism governing drug release.

In studies involving this compound, the Higuchi model often provides a high correlation coefficient (R²), indicating a good fit. For instance, in the development of matrix tablets containing carbamazepine with blends of this compound PO and the less permeable Eudragit RS PO, the Higuchi model appeared to be the best-fitting model, confirming a diffusion-controlled release. bioline.org.br Similarly, research on nicardipine solid dispersions prepared with this compound and RS also found that the release pattern corresponded best with the Higuchi equation. jfda-online.com This suggests that the drug molecules diffuse through the swollen, water-insoluble polymer network. jfda-online.comresearchgate.net The release kinetics of ketoprofen from pellets coated with this compound 30 D also tended to follow Higuchi's release fashion, which is attributed to the high permeability properties of the polymer. pjps.pk

The general equation for the simplified Higuchi model is:

Where:

is the cumulative amount of drug released at time t.

is the Higuchi release rate constant.

t is time.

The good fit of release data to this model is a strong indicator that the primary mechanism of release from this compound matrices is the diffusion of the drug through the polymer matrix. bioline.org.brsemanticscholar.org

| Formulation System | Drug | Key Finding | Correlation Coefficient (R²) Range | Reference |

|---|---|---|---|---|

| This compound PO/RS PO Matrix Tablets | Carbamazepine | The Higuchi model was the best-fitting model, indicating diffusion-controlled release. | Not explicitly stated, but described as best-fitting. | bioline.org.br |

| This compound/RS Solid Dispersions | Nicardipine | Release pattern corresponded well with the Higuchi diffusion model. | > 0.975 | jfda-online.com |

| This compound 30 D Coated Pellets | Ketoprofen | Release kinetics followed Higuchi's model, especially at higher this compound ratios. | ~0.989 | pjps.pk |

| Eudragit RL100 Matrices | Diltiazem HCl | Formulations conformed well to the Higuchi model, among others. | Not specified. | sid.ir |

Korsmeyer-Peppas Model for Exponent 'n' Determination

To further understand the drug release mechanism from this compound systems, the Korsmeyer-Peppas model is a valuable tool. This semi-empirical model analyzes release data from polymeric dosage forms when the mechanism is not well-known or when more than one type of release phenomenon is involved.

The model is described by the equation:

Where:

is the fraction of drug released at time t.

K is a constant incorporating the structural and geometric characteristics of the device.

n is the release exponent, which is indicative of the drug release mechanism.

The value of the release exponent 'n' provides insight into the release mechanism. For a tablet (cylindrical geometry), an 'n' value of approximately 0.45 corresponds to Fickian diffusion (Case I), where release is controlled by diffusion. sid.ir Values of 'n' between 0.45 and 0.89 suggest anomalous (non-Fickian) transport, where both diffusion and polymer matrix relaxation (swelling or erosion) control drug release. sid.irresearchgate.net An 'n' value of 0.89 indicates Case II transport, which is related to polymer relaxation and is characterized by zero-order release kinetics. sid.irresearchgate.net

In studies with this compound, the 'n' value often points towards a non-Fickian or anomalous diffusion mechanism. For example, in carbamazepine matrix tablets formulated with this compound PO and RS PO blends, the diffusional exponent 'n' indicated a non-Fickian release type, suggesting that drug release is coupled Fickian diffusion with polymer matrix relaxation. bioline.org.brbioline.org.br Similarly, for diltiazem HCl matrices with Eudragit RL100, 'n' values ranged from 0.46 to 0.59, indicating that the release was mainly governed by diffusion but with a contribution from polymer relaxation. sid.ir In a study of fluvastatin sodium microspheres in a this compound 100/RS 100 matrix tablet, the release matched the Korsmeyer-Peppas model with an exponent of 0.5318, indicating drug release through both diffusion and erosion. ijpsonline.com

| Formulation System | Drug | Release Exponent 'n' Value | Indicated Mechanism | Reference |

|---|---|---|---|---|

| This compound PO/RS PO Matrix Tablets | Carbamazepine | > 0.5 | Anomalous (non-Fickian) transport | bioline.org.brbioline.org.br |

| This compound 100 Matrix Tablets | Diltiazem HCl | 0.46 - 0.59 | Mainly diffusion, with some non-Fickian character | sid.ir |

| This compound 100/RS 100 Matrix Tablet | Fluvastatin Sodium | 0.5318 | Anomalous transport (diffusion and erosion) | ijpsonline.com |

| This compound 100 Nanoparticles | Ketotifen Fumarate | Not specified, but best fit to Peppas model | Biphasic: initial burst followed by sustained release | nih.gov |

Hixson-Crowell and Weibull Models

Beyond the Higuchi and Korsmeyer-Peppas models, the Hixson-Crowell and Weibull models provide additional perspectives on release kinetics from this compound systems.

The Hixson-Crowell model describes release from systems where there is a change in the surface area and diameter of the particles or tablets over time, typically due to erosion. semanticscholar.org The model is expressed as:

Where:

is the initial amount of drug in the dosage form.

is the amount of drug remaining at time t.

is the Hixson-Crowell rate constant.

This model is particularly relevant for swellable but non-soluble polymers like Eudragit. wjpsonline.com In some studies, such as with diltiazem HCl matrices containing Eudragit RL100, the release data conformed well to the Hixson-Crowell model, suggesting that changes in the tablet's surface area during dissolution play a role in the release mechanism. sid.ir

The Weibull model is a versatile empirical model that can be applied to various dissolution profiles. semanticscholar.orgnih.gov The equation is:

Where:

m is the accumulated fraction of the drug.

t is the time.

is a scale parameter that defines the time scale of the process.

is the location parameter representing the lag time before release begins (often zero).

is the shape parameter, which characterizes the curve as exponential (=1), S-shaped (>1), or parabolic (<1).

For this compound nanoparticles containing ketotifen fumarate, the release kinetics were best described by the Peppas and Weibull models. nih.gov Similarly, for carvedilol solid dispersions with Eudragit RSPO, the Weibull model provided the best fit, indicating its suitability for describing the release from amorphous systems. pharmaexcipients.com A value greater than 1, as found in some Eudragit systems, indicates a complex release mechanism, potentially involving polymer swelling and chain relaxation. wjpsonline.com

Influence of Formulation and Process Parameters on Release Dynamics

Polymer Concentration and Ratio Effects (e.g., this compound:RS Blends)

This compound and Eudragit RS are chemically similar copolymers, but differ in the proportion of their functional quaternary ammonium groups, which is about 10% in this compound and 5% in Eudragit RS. bioline.org.brbioline.org.br This difference makes this compound significantly more permeable to water than Eudragit RS. bioline.org.brplos.org By blending these two polymers, the drug release rate can be precisely modulated.

Increasing the proportion of the highly permeable this compound in a blend with Eudragit RS leads to a faster drug release rate. bioline.org.brekb.eg This is because the higher content of hydrophilic quaternary ammonium groups in this compound facilitates greater water uptake, swelling, and permeability, creating more channels for the drug to diffuse out. researchgate.net For example, in carbamazepine matrix tablets, formulations containing only Eudragit RS PO showed very slow release, while blending it with this compound PO significantly enhanced the release rate. bioline.org.brajol.info The release rate was observed to increase as the proportion of this compound PO in the matrix increased. bioline.org.brbioline.org.br Similarly, for pellets coated with this compound and RS blends, increasing the this compound ratio resulted in a faster and higher initial drug release. pjps.pk A 1:1 ratio of Eudragit RS:RL has been identified as an optimal combination for achieving a desirable floating time and sustained release profile in certain floating drug delivery systems. plos.org

| This compound:RS Ratio | Drug | System Type | Effect on Drug Release | Reference |

|---|---|---|---|---|

| Increasing RL content (e.g., from 1:4 to 7:3) | Carbamazepine | Matrix Tablet | Significantly increases release rate. A sharp rise was seen when RL exceeded 50% of the polymer content. | bioline.org.br |

| 8:2 (RL:RS) | Chloramphenicol Sodium Succinate | Polymeric Film | Higher release rate compared to other ratios with more RS. | ekb.eg |

| Increasing RL content (e.g., from 0:1 to 1:0) | Ketoprofen | Coated Pellets | Drug release increases sharply with a higher proportion of this compound 30 D. | pjps.pk |

| 1:1 (RL:RS) | Losartan | Coated Pellets (Floating System) | Optimal ratio for balancing floating properties and achieving sustained release. | plos.org |

Film Thickness and Coating Level Impact

The thickness of the this compound film coating is a critical parameter that directly controls the rate of drug release from a dosage form. As a general principle for membrane-controlled systems, increasing the film thickness or coating level increases the path length for diffusion, resulting in a slower drug release rate. researchgate.net

| System | Coating Thickness / Level | Observed Effect | Reference |

|---|---|---|---|

| Expandable DDS with Eudragit RS/RL coat | ~115 µm vs. ~175 µm | The thicker coat (~175 µm) resulted in a remarkable slowdown of drug release. | mdpi.com |

| Losartan pellets with this compound coat | Increasing coating level up to 40% | Faster release was still observed, but lag time is proportional to the square of the thickness. | plos.org |

| Theophylline pellets with Eudragit RS/RL coat | Increasing coating level | Drug release was found to be a function of the polymer coating level; higher levels retarded release. | tandfonline.com |